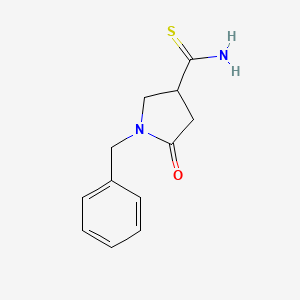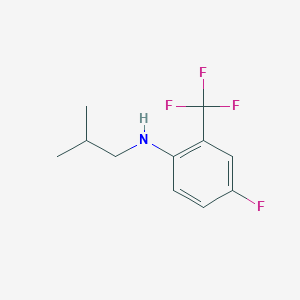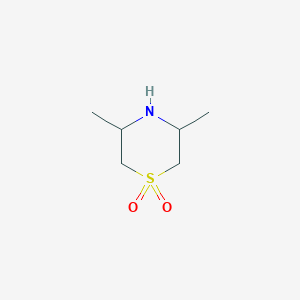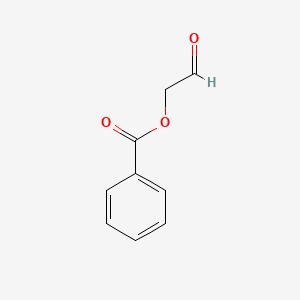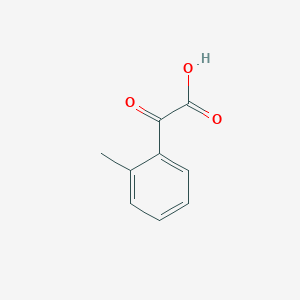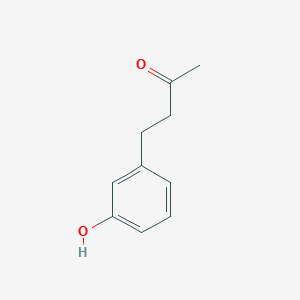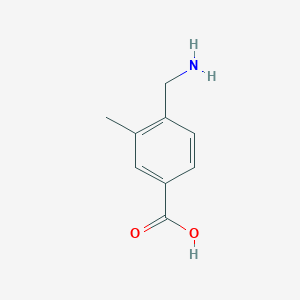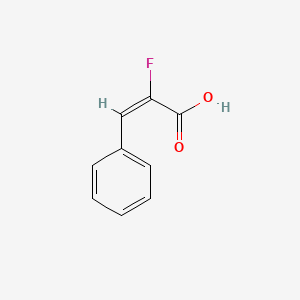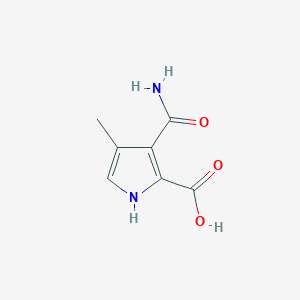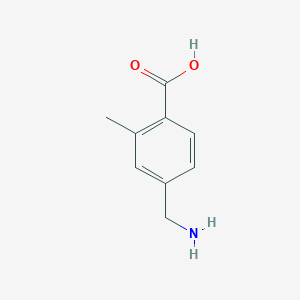
4-(Aminomethyl)-2-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aminomethyl)-2-methylbenzoic acid is an organic compound with the molecular formula C9H11NO2. It is a derivative of benzoic acid, where the carboxyl group is substituted with an aminomethyl group at the para position and a methyl group at the ortho position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-2-methylbenzoic acid typically involves the following steps:
Preparation of 4-carboxylbenzaldehyde or its alkyl ester: This can be achieved by reacting 4-carboxylbenzaldehyde with hydroxyamine to form an oxime.
Reduction of the oxime: The oxime is then reduced using hydrogen in a sodium hydroxide aqueous solution to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic reduction processes. For example, methyl 4-cyanobenzoic acid can be catalytically reduced with Raney’s nickel catalyst in the presence of ammonia to produce the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
4-(Aminomethyl)-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming derivatives such as 4-guanidinomethylbenzoic acid.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4).
Reducing Agents: Hydrogen gas with a catalyst such as Raney’s nickel.
Substitution Reagents: 2-methyl-isothiourea sulfate for the formation of 4-guanidinomethylbenzoic acid.
Major Products
Oxidation: The major product is typically a carboxylic acid derivative.
Reduction: The major product is this compound itself.
Substitution: The major product is 4-guanidinomethylbenzoic acid.
Aplicaciones Científicas De Investigación
4-(Aminomethyl)-2-methylbenzoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(Aminomethyl)-2-methylbenzoic acid involves its interaction with molecular targets such as enzymes and receptors. As an antifibrinolytic agent, it inhibits the activation of plasminogen to plasmin, thereby preventing the breakdown of fibrin clots . This action is crucial in controlling bleeding during surgical procedures and in treating conditions associated with excessive fibrinolysis.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminobenzoic acid:
Aminocaproic acid: Another antifibrinolytic agent, it has a different structure but similar biological activity.
Tranexamic acid: A widely used antifibrinolytic agent with a different chemical structure but similar therapeutic effects.
Uniqueness
4-(Aminomethyl)-2-methylbenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of both the aminomethyl and methyl groups enhances its reactivity and specificity in various applications, making it a valuable compound in scientific research and industrial processes.
Propiedades
IUPAC Name |
4-(aminomethyl)-2-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-4-7(5-10)2-3-8(6)9(11)12/h2-4H,5,10H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGUSOBWEUGITL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
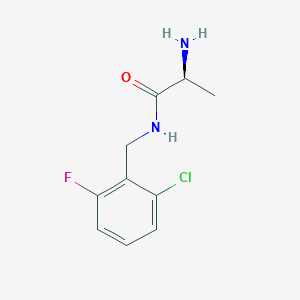
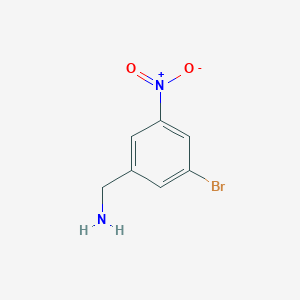
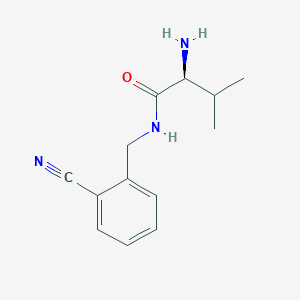
![N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}cyclopropanamine](/img/structure/B7903477.png)
![N-{[3-fluoro-5-(trifluoromethyl)phenyl]methyl}cyclopropanamine](/img/structure/B7903481.png)
